molecular formula C14H15ClO3 B1323850 trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-78-4

trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323850
CAS No.: 733742-78-4
M. Wt: 266.72 g/mol
InChI Key: NSALXIWKYUKRPY-VXGBXAGGSA-N
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Description

trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H15ClO3 . This compound is characterized by the presence of a cyclohexane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclohexanone is reacted with 3-chlorobenzoyl chloride under reflux conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexane-1,2-dione or 3-chlorobenzoic acid.

    Reduction: Formation of trans-2-(3-chlorobenzoyl)cyclohexanol.

    Substitution: Formation of trans-2-(3-substituted benzoyl)cyclohexane-1-carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential use in the study of enzyme-catalyzed reactions involving carboxylic acids.

Medicine:

  • Investigated for potential pharmacological properties.
  • May serve as a lead compound for drug development.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzoyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

  • trans-2-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

  • trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets.
  • The bromine, fluorine, and methyl analogs may exhibit different chemical and biological properties due to the varying electronic and steric effects of the substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSALXIWKYUKRPY-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641363
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-78-4
Record name rel-(1R,2R)-2-(3-Chlorobenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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